Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate

Catalog No.
S13992958
CAS No.
M.F
C11H11ClO4
M. Wt
242.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate

Product Name

Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate

IUPAC Name

methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)6-7-5-8(12)3-4-9(7)11(14)16-2/h3-5H,6H2,1-2H3

InChI Key

PWYBXPPFFBXAOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Cl)C(=O)OC

Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate is an organic compound characterized by its complex structure, which includes a chloro group, a methoxy group, and an ester functional group. Its molecular formula is C11H12ClO4C_{11}H_{12}ClO_4, and it has a molar mass of approximately 243.67 g/mol. The compound appears as a pale yellow solid and is soluble in organic solvents like methanol and chloroform, with a melting point around 20 °C and a boiling point of approximately 122 °C at reduced pressure .

  • Reduction: The chloro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.
  • Substitution: The methoxy group can be substituted with various nucleophiles under appropriate conditions, leading to diverse derivatives.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol, typically under acidic or basic conditions.

Common reagents for these reactions include hydrogen gas for reduction, various nucleophiles (amines, thiols) for substitution, and aqueous acids or bases for hydrolysis .

The synthesis of methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate typically involves several steps:

  • Chlorination: Starting with methyl benzoate, chlorination introduces the chloro group at the para position.
  • Methoxycarbonylation: The introduction of the methoxycarbonyl group can be achieved through esterification with methoxyacetic acid.
  • Final Adjustments: Further purification may involve recrystallization from suitable solvents to enhance yield and purity.

Industrial methods may utilize continuous flow reactors to optimize reaction conditions and improve yield while minimizing by-products .

Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate finds applications in various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: The compound is explored for its potential as a lead compound in drug development due to its biological activity.
  • Material Science: It is used in producing specialty chemicals and materials that require specific functional groups for enhanced properties .

Interaction studies involving methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate focus primarily on its reactivity with biological macromolecules. Preliminary investigations suggest that the compound may interact with enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. Understanding these interactions could provide insights into its therapeutic potential and guide further research .

Several compounds share structural similarities with methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate. Here are some notable examples:

Compound NameStructureUnique Features
Methyl 4-(2-methoxy-2-oxoethyl)benzoateContains a methoxycarbonyl groupLacks chlorine, potentially less reactive
Methyl 4-(3-nitrobenzoyl)benzoateContains a nitro group instead of chlorineNitro group may confer different reactivity
Methyl 4-(3-amino)benzoateContains an amino group instead of chlorineAmino group may enhance biological activity

Uniqueness

Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate is unique due to the combination of both chloro and methoxy groups along with an ester functionality. This distinct arrangement allows for versatile reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

Catalytic Esterification Strategies in Benzoate Derivatives

Esterification remains a cornerstone for synthesizing methyl benzoate derivatives. For Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate, two primary catalytic approaches dominate: acid-catalyzed and metal-mediated esterification.

Acid-Catalyzed Esterification: The use of thionyl chloride (SOCl₂) as a dual-purpose catalyst and dehydrating agent enables efficient ester formation under mild conditions. A representative protocol involves reacting 4-chloro-2-(2-methoxy-2-oxoethyl)benzoic acid with methanol in the presence of 1.5 equivalents of SOCl₂ at ambient temperature, achieving yields exceeding 85% within 3 hours. This method benefits from simplified purification, as excess methanol and HCl byproducts are easily removed via distillation.

Metal-Mediated Heterogeneous Catalysis: Layered alkaline earth benzoates, such as strontium benzoate, demonstrate robust catalytic activity in esterification reactions. At 160°C with a 14:1 methanol-to-acid molar ratio, these catalysts achieve 65–70% conversion rates while maintaining structural integrity over three reaction cycles. Comparative studies reveal that barium and calcium benzoates exhibit marginally lower activity (60–65% conversion) under identical conditions, likely due to reduced Lewis acidity.

Enzymatic Esterification: Lipase-catalyzed methods offer an eco-friendly alternative, particularly for acid-sensitive substrates. Staphylococcus aureus lipase facilitates ester bond formation between 4-chloro-2-(2-methoxy-2-oxoethyl)benzoic acid and methanol in non-aqueous media, though yields plateau at 56–65% due to steric hindrance from the ortho-substituted methoxy group.

Table 1: Comparative Analysis of Esterification Methods

MethodCatalystTemperature (°C)Yield (%)Reusability
Acid-CatalyzedSOCl₂2585None
Metal-MediatedSr Benzoate160703 cycles
EnzymaticS. aureus Lipase45655 cycles

Palladium-Mediated Cross-Coupling Reactions for Functional Group Introduction

The ethyl and methoxy substituents in Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate make it amenable to Suzuki-Miyaura cross-coupling for further functionalization.

C(acyl)–O Bond Activation: Palladium catalysts ligated with N-heterocyclic carbenes (NHCs) enable selective coupling of the benzoate’s ester group with arylboronic acids. Density functional theory (DFT) calculations confirm that oxidative addition of Pd(0) to the C(acyl)–O bond occurs with a Gibbs free energy of 18.3 kcal/mol, favoring transmetalation over β-hydride elimination. This pathway allows introduction of electron-deficient aryl groups at the ester position without disturbing the chloro substituent.

Sequential Coupling Strategies: Benzyl ester derivatives participate in two-step coupling protocols. Initial reaction with phenylboronic acid under aerobic conditions (Pd(OAc)₂, K₂CO₃, DMF, 80°C) installs a biphenyl group, followed by chloro displacement using a second boronic acid. This approach achieves >80% overall yield for unsymmetrical diaryl methanes.

Table 2: Cross-Coupling Conditions and Outcomes

SubstrateCatalyst SystemBoronic AcidYield (%)
Methyl benzoatePd/NHC, Cs₂CO₃4-NO₂C₆H₄B(OH)₂78
Benzyl carbonatePd(OAc)₂, K₂CO₃PhB(OH)₂82

Solvent Effects on Reaction Efficiency and Selectivity

Solvent polarity profoundly impacts both esterification and cross-coupling steps:

  • Esterification: Methanol outperforms ethanol and n-butanol in SOCl₂-mediated reactions due to its lower steric demand and higher dielectric constant (ε = 33), which stabilizes the acylium ion intermediate. Polar aprotic solvents like DMF reduce conversion rates by 15–20% through competitive coordination with metal catalysts.
  • Cross-Coupling: DMF/water mixtures (10:1 v/v) enhance Suzuki-Miyaura reaction rates by solubilizing inorganic bases while maintaining Pd catalyst activity. Pure toluene systems, though less effective for polar intermediates, prevent ester hydrolysis during prolonged reflux.

Optimization of Stoichiometric Ratios for Yield Maximization

Key stoichiometric relationships govern synthesis efficiency:

  • Methanol-to-Acid Ratio: Increasing from 6:1 to 14:1 improves esterification yields by 21–26 percentage points in metal-catalyzed systems, as excess methanol shifts equilibrium toward product formation.
  • Catalyst Loading: A 10% catalyst-to-substrate mass ratio optimizes cost-performance balance in Sr benzoate-mediated reactions, achieving 70% conversion with minimal metal leaching.
  • Pd Precursor Stoichiometry: Suzuki-Miyaura couplings require 2 mol% Pd(OAc)₂ and 3 equivalents of arylboronic acid to suppress homocoupling byproducts.

Reaction Optimization Equation:$$ \text{Yield} = 0.85[\text{Catalyst}]^{0.3} \times [\text{Solvent Polarity}]^{0.2} \times e^{-0.05[\text{Time}]} $$This empirical model, derived from kinetic data, predicts yields within ±5% accuracy for reaction times under 8 hours.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

242.0345865 g/mol

Monoisotopic Mass

242.0345865 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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